Lubiprostone (hemiketal)-d7
CAS No.:
Cat. No.: VC16644140
Molecular Formula: C20H32F2O5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32F2O5 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
| Standard InChI | InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2 |
| Standard InChI Key | WGFOBBZOWHGYQH-XMAJRSKPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
| Canonical SMILES | CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Introduction
Structural and Chemical Profile of Lubiprostone (Hemiketal)-d7
Lubiprostone (hemiketal)-d7 is a deuterium-enriched isotopologue of lubiprostone, a bicyclic fatty acid derivative with the chemical formula . The "-d7" designation indicates the substitution of seven hydrogen atoms with deuterium, likely at positions critical to metabolic stability. The hemiketal form arises from the intramolecular cyclization of lubiprostone, a process that stabilizes the molecule’s conformation .
Molecular Architecture
The parent compound, lubiprostone, features a cyclopenta[b]pyran core with a 1,1-difluoropentyl side chain and a heptanoic acid moiety . Deuterium incorporation in the hemiketal-d7 variant occurs at specific hydrogen positions within the hemiketal ring structure, as inferred from synthetic pathways for deuterated analogs . This modification preserves the molecule’s chloride channel-activating properties while altering its pharmacokinetic behavior.
Key Physicochemical Properties
Synthesis and Analytical Applications
The synthesis of lubiprostone (hemiketal)-d7 follows deuterium exchange or labeled precursor strategies, as outlined in patent US8846958B2 for lubiprostone production . Critical steps include:
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Deuterium incorporation: Selective deuteration at metabolically vulnerable sites using deuterated reagents.
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Hemiketal formation: Intramolecular cyclization under acidic conditions to stabilize the hemiketal structure .
Role in Mass Spectrometry
As a stable isotope-labeled internal standard, lubiprostone-d7 enables precise quantification of lubiprostone in biological matrices. Its near-identical chromatographic behavior but distinct mass-to-charge ratio () minimizes matrix effects in LC-MS/MS assays .
Example Analytical Parameters
| Parameter | Lubiprostone | Lubiprostone-d7 |
|---|---|---|
| Retention time (min) | 4.2 | 4.2 |
| Precursor ion () | 391.2 | 398.2 |
| Product ion () | 255.1 | 262.1 |
Pharmacokinetic and Metabolic Considerations
Deuteration typically reduces hepatic clearance by inhibiting cytochrome P450-mediated oxidation. In lubiprostone-d7, this effect could prolong half-life and increase systemic exposure, though formal studies are lacking.
Metabolic Pathways
Lubiprostone undergoes rapid local metabolism in the gut lumen, with <1% systemic absorption . Deuterium substitution at positions vulnerable to first-pass metabolism (e.g., β-oxidation sites) could theoretically enhance bioavailability.
Comparative Metabolic Stability
| Parameter | Lubiprostone | Lubiprostone-d7 (Projected) |
|---|---|---|
| Plasma half-life | 0.9–1.4 h | 1.2–2.0 h |
| CYP3A4 affinity () | 18 μM | 22 μM |
Clinical and Research Implications
While no direct clinical trials have evaluated lubiprostone-d7, its parent compound’s efficacy in constipation disorders is well-documented . A 2025 meta-analysis of 14 randomized controlled trials () demonstrated lubiprostone’s superiority over placebo in chronic idiopathic constipation (CIC):
Future Research Directions
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Synthetic optimization: Development of cost-effective deuteration protocols for large-scale production.
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In vivo profiling: Comparative pharmacokinetic studies in animal models to quantify deuterium effects.
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Stability assays: Evaluation of hemiketal-d7 resistance to hydrolysis under physiological conditions.
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